molecular formula C9H9N3O2 B1407924 3-Cyano-4-methoxybenzohydrazide CAS No. 1198793-44-0

3-Cyano-4-methoxybenzohydrazide

Cat. No.: B1407924
CAS No.: 1198793-44-0
M. Wt: 191.19 g/mol
InChI Key: QEOXVKROBMGEHK-UHFFFAOYSA-N
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Description

3-Cyano-4-methoxybenzohydrazide is an organic compound with the molecular formula C9H9N3O2. It is a derivative of benzohydrazide, featuring a cyano group (-CN) and a methoxy group (-OCH3) attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-methoxybenzohydrazide typically involves the reaction of 3-cyano-4-methoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The avoidance of toxic reagents and the implementation of environmentally friendly practices are also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-methoxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Cyano-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-4-methoxybenzohydrazide is unique due to the presence of both cyano and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Biological Activity

3-Cyano-4-methoxybenzohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting findings from various studies, including in vitro and in vivo evaluations.

Chemical Structure and Properties

The molecular structure of this compound includes a cyano group and a methoxy group attached to a benzohydrazide moiety. This unique combination of functional groups contributes to its potential reactivity and biological activity.

Antimicrobial Activity

In Vitro Studies : Research has shown that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. A study evaluated its effectiveness against five bacterial strains: Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pyogenes, and Staphylococcus aureus. The compound demonstrated notable antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm)Comparison with Ciprofloxacin
Bacillus subtilis20Equivalent
Escherichia coli18Moderate
Pseudomonas aeruginosa15Moderate
Streptococcus pyogenes12Low
Staphylococcus aureus8Low

Fungal Activity : In addition to its antibacterial properties, the compound was tested against several fungal strains, including Aspergillus niger and Fusarium oxysporum. Results indicated that it exhibited moderate antifungal activity, particularly against A. niger .

Anticancer Activity

Mechanism of Action : The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells. Studies have focused on its interaction with cellular targets, leading to increased reactive oxygen species (ROS) production. This oxidative stress can disrupt cellular functions and promote cell death in cancerous cells .

In Vivo Studies : Animal model studies have further validated the anticancer efficacy of the compound. It was observed that treatment with this compound resulted in significant tumor suppression in murine models, indicating its potential as a therapeutic agent against various cancers .

Case Studies and Research Findings

  • Study on Antinociceptive Activity : A study assessed the analgesic properties of derivatives of this compound using the hot plate test. Compounds derived from it showed significant pain relief compared to controls, suggesting potential applications in pain management .
  • Molecular Docking Studies : Computational studies involving molecular docking have been performed to predict the binding affinity of this compound to specific biological targets such as DNA gyrase. These studies correlate well with in vitro results, supporting the compound's development as an antimicrobial agent .

Properties

IUPAC Name

3-cyano-4-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-8-3-2-6(9(13)12-11)4-7(8)5-10/h2-4H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOXVKROBMGEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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